REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:12])[C:6]2[CH:7]=[C:8]([OH:11])[CH:9]=[CH:10][C:5]=2[O:4][CH2:3]1.[CH2:13]([S:15](Cl)(=[O:17])=[O:16])[CH3:14]>C(N(CC)CC)C>[CH2:13]([S:15]([O:11][C:8]1[CH:9]=[CH:10][C:5]2[O:4][CH2:3][C:2]([CH3:12])([CH3:1])[C:6]=2[CH:7]=1)(=[O:17])=[O:16])[CH3:14]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(COC2=C1C=C(C=C2)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The same compound was also prepared
|
Name
|
|
Type
|
|
Smiles
|
C(C)S(=O)(=O)OC=1C=CC2=C(C(CO2)(C)C)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |